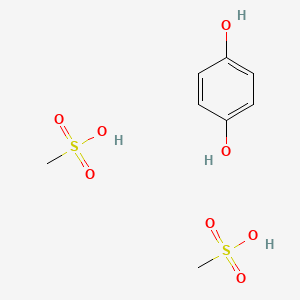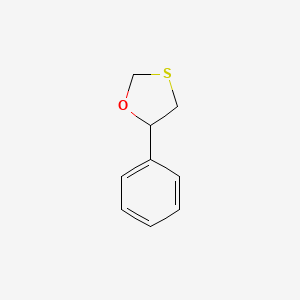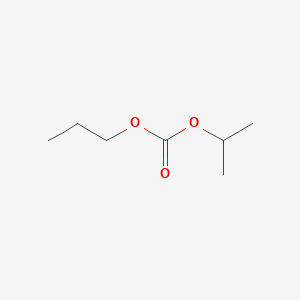
Propan-2-yl propyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl propyl carbonate is an organic compound that belongs to the class of carbonates. It is a colorless liquid with a mild odor and is used in various industrial and scientific applications. The compound is known for its stability and versatility, making it a valuable component in different chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propan-2-yl propyl carbonate can be synthesized through the reaction of propan-2-ol (isopropanol) with propyl chloroformate. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the reaction proceeds smoothly and to prevent any side reactions.
Industrial Production Methods
In an industrial setting, this compound is produced using a continuous flow process. This method involves the continuous mixing of propan-2-ol and propyl chloroformate in a reactor, with the reaction being catalyzed by a base. The product is then purified through distillation to remove any impurities and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl propyl carbonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to produce propan-2-ol and propyl alcohol.
Oxidation: It can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid to form carbon dioxide and water.
Substitution: The carbonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst, temperature range of 25-50°C.
Oxidation: Potassium permanganate or chromic acid, acidic or basic medium, temperature range of 50-100°C.
Substitution: Nucleophiles such as amines or alcohols, temperature range of 0-25°C.
Major Products Formed
Hydrolysis: Propan-2-ol and propyl alcohol.
Oxidation: Carbon dioxide and water.
Substitution: Various substituted carbonates depending on the nucleophile used.
Applications De Recherche Scientifique
Propan-2-yl propyl carbonate has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in the preparation of other carbonates and esters.
Biology: Employed in the study of enzyme-catalyzed reactions involving carbonate substrates.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its excellent solvent properties.
Mécanisme D'action
The mechanism of action of propan-2-yl propyl carbonate involves its ability to act as a carbonyl donor in various chemical reactions. The carbonate group can undergo nucleophilic attack, leading to the formation of new carbon-oxygen bonds. This property makes it a valuable intermediate in organic synthesis. The molecular targets and pathways involved include interactions with nucleophiles such as amines and alcohols, resulting in the formation of substituted carbonates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propan-2-ol (Isopropanol): A primary alcohol used as a solvent and disinfectant.
Propyl Chloroformate: An ester used in the synthesis of carbonates and carbamates.
Ethyl Carbonate: A similar carbonate compound used in organic synthesis.
Uniqueness
Propan-2-yl propyl carbonate is unique due to its combination of stability, reactivity, and versatility. Unlike other carbonates, it can undergo a wide range of chemical reactions, making it a valuable intermediate in various chemical processes. Its ability to act as a carbonyl donor and its compatibility with different nucleophiles further enhance its utility in scientific research and industrial applications.
Propriétés
Numéro CAS |
119812-13-4 |
|---|---|
Formule moléculaire |
C7H14O3 |
Poids moléculaire |
146.18 g/mol |
Nom IUPAC |
propan-2-yl propyl carbonate |
InChI |
InChI=1S/C7H14O3/c1-4-5-9-7(8)10-6(2)3/h6H,4-5H2,1-3H3 |
Clé InChI |
YSXQKGSCQVYVQV-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Methoxymethyl)-6-oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14292739.png)
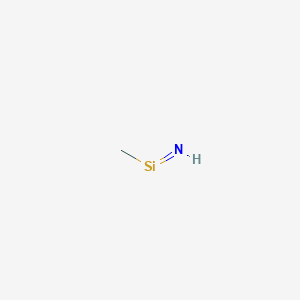
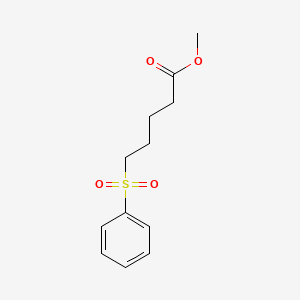
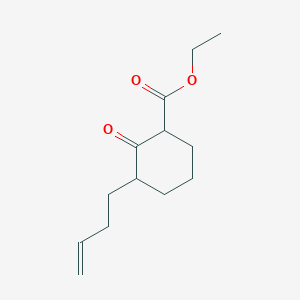
![N-[(4-Chlorophenyl)carbamoyl]ethanethioamide](/img/structure/B14292764.png)
![Silane, [(1-ethenylhexyl)oxy]trimethyl-](/img/structure/B14292772.png)
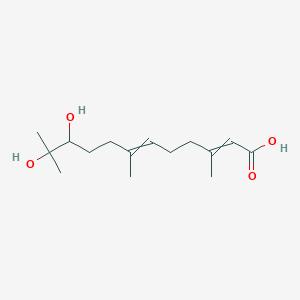
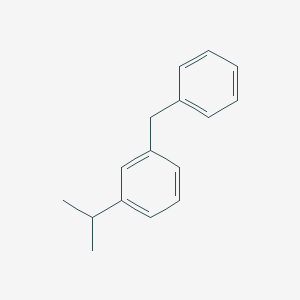
![1,2-Bis[methyl(sulfamoyl)amino]ethane](/img/structure/B14292787.png)
![2-[(2-Sulfanylethoxy)carbonyl]benzoate](/img/structure/B14292798.png)
![2-Cyano-7-{4-[dodecyl(methyl)amino]phenyl}hepta-2,4,6-trienoic acid](/img/structure/B14292804.png)
![Benzene, [[1-methylene-2-(phenylsulfonyl)-4-pentenyl]thio]-](/img/structure/B14292812.png)
